molecular formula C14H13F3N2O2S B1415327 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 2197056-44-1

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1415327
CAS No.: 2197056-44-1
M. Wt: 330.33 g/mol
InChI Key: BEQFADCPYILMJK-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Trifluoromethyl iodide, halogenated solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to disrupt biological pathways in pests.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It can inhibit key enzymes, disrupt cell membrane integrity, or interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: A kinase inhibitor with a trifluoromethyl group, used in cancer treatment.

    Fluazifop-butyl: An herbicide containing a trifluoromethyl group, used in agriculture.

    Triazole Derivatives: Compounds with similar heterocyclic structures, used in various therapeutic applications.

Uniqueness

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is unique due to its combination of a trifluoromethyl group, a thiazole ring, and an ethyl ester functional group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)22-13(19-11)18-10-6-4-5-9(7-10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQFADCPYILMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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